

IUPAC name and CAS number for 4-Bromomethcathinone.

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Compound of Interest

Compound Name: 4-Bromomethcathinone

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4-Bromomethcathinone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromomethcathinone** (4-BMC), a synthetic cathinone derivative. The document details its chemical identity, pharmacological properties, and relevant experimental methodologies, designed to serve as a foundational resource for the scientific community.

Chemical Identification



Identifier	Value
IUPAC Name	1-(4-bromophenyl)-2-(methylamino)propan-1- one[1][2]
Synonyms	4-BMC, Brephedrone, 4-bromo-N-methylcathinone[1][2]
CAS Number	486459-03-4 (base)[1][2]
135333-27-6 (hydrochloride salt)[1][2][3]	
Molecular Formula	C10H12BrNO (base)[4]
C ₁₀ H ₁₂ BrNO • HCl (hydrochloride salt)[3][5]	
Molar Mass	242.116 g/mol (base)[4]
278.6 g/mol (hydrochloride salt)[3][5]	

Pharmacological Profile

4-Bromomethcathinone is a psychoactive compound belonging to the phenethylamine, amphetamine, and cathinone classes.[4] Its primary mechanism of action involves the modulation of monoamine neurotransmitter systems. It functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser degree, as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4] The presence of a bromine atom at the para position of the phenyl ring significantly enhances its affinity for the serotonin transporter.

Monoamine Transporter Interaction

The interaction of 4-BMC with human monoamine transporters (hDAT, hSERT, and hNET) has been characterized through in vitro assays. The following table summarizes the inhibitory potency of **4-Bromomethcathinone** on the uptake of dopamine, serotonin, and norepinephrine.



Transporter	IC50 (nM)	Cell Line	Reference
Serotonin Transporter (SERT)	430	HEK 293	Rickli et al., 2015
Norepinephrine Transporter (NET)	453	HEK 293	Rickli et al., 2015
Dopamine Transporter (DAT)	>10,000	HEK 293	Rickli et al., 2015

Toxicological Data

Toxicological information for **4-Bromomethcathinone** is limited. The available acute toxicity data for the hydrochloride salt is presented below.

Route	LD50	Species
Oral	500 mg/kg	Not Specified
Dermal	1,100 mg/kg	Not Specified
Inhalation	1.5 mg/L (4h)	Not Specified

Experimental Protocols Synthesis of 4-Bromomethcathinone Hydrochloride

A general two-step synthesis for **4-Bromomethcathinone** involves the α -bromination of a propiophenone precursor followed by amination.[6][7]

Step 1: α-Bromination of 4'-Bromopropiophenone

- Reactants: 4'-Bromopropiophenone, Bromine.
- Solvent: Dichloroethane or a similar halogenated solvent.
- Procedure: 4'-Bromopropiophenone is dissolved in the solvent. A solution of bromine in the same solvent is added dropwise at a controlled temperature, often at room temperature or



slightly below. The reaction is monitored for completion (e.g., by TLC).

• Work-up: The reaction mixture is washed with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by washes with water and brine. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield 2-bromo-1-(4-bromophenyl)propan-1-one.

Step 2: Amination and Salt Formation

- Reactants: 2-bromo-1-(4-bromophenyl)propan-1-one, Methylamine (aqueous solution or as hydrochloride salt with a base), Triethylamine.
- Solvent: A suitable organic solvent such as dichloroethane.
- Procedure: The α-brominated intermediate is dissolved in the solvent. Methylamine and triethylamine (to act as an HCl scavenger) are added. The mixture is refluxed for several hours (e.g., overnight).[8]
- Work-up: After cooling, the solvent is removed in vacuo. The resulting crude free base is
 dissolved in a non-polar solvent like diethyl ether. Concentrated hydrochloric acid is added
 dropwise to precipitate the hydrochloride salt. The solid is collected by vacuum filtration,
 washed with cold diethyl ether, and dried. Recrystallization from a suitable solvent (e.g.,
 ethanol) can be performed for further purification.[8]

Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a method to determine the potency of 4-BMC to inhibit the reuptake of monoamines in HEK 293 cells stably expressing the respective human transporters.[3]

- Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media and conditions.
- Assay Preparation: On the day of the experiment, cells are harvested and resuspended in an assay buffer (e.g., Krebs-HEPES buffer).
- Incubation: The cell suspension is added to a 96-well plate. **4-Bromomethcathinone** is then added at a range of concentrations.



- Radioligand Addition: The uptake reaction is initiated by the addition of a [3H]-labeled monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
- Termination: After a defined incubation period (e.g., 10-20 minutes) at a controlled temperature (e.g., 25°C or 37°C), the uptake is terminated by rapid filtration through glass fiber filters to separate the cells from the assay medium.
- Quantification: The radioactivity retained on the filters, which corresponds to the amount of radioligand taken up by the cells, is measured using a scintillation counter.
- Data Analysis: The concentration of 4-BMC that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.

Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxicity of **4-Bromomethcathinone** in a cell line such as SH-SY5Y or HEK 293.

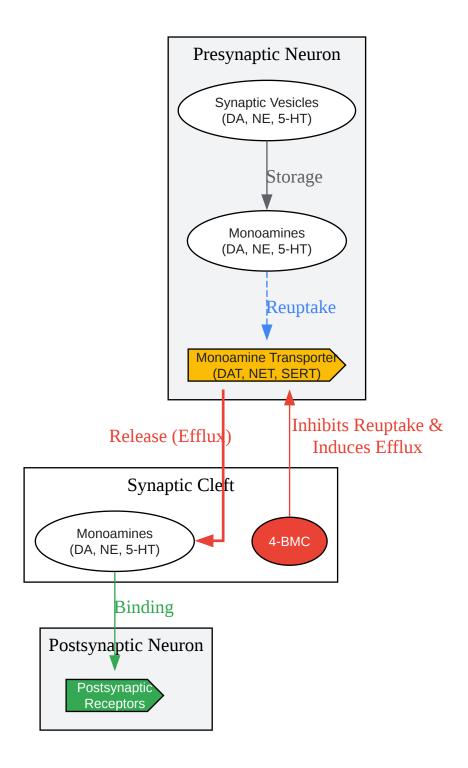
- Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of **4-Bromomethcathinone**. A vehicle control (medium without the compound) is also included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.



• Data Analysis: The absorbance values are proportional to the number of viable cells. The results are often expressed as a percentage of the vehicle control, and the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) can be determined.

Visualizations Signaling Pathway of 4-Bromomethcathinone at the Synapse





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Caption: Mechanism of action of **4-Bromomethcathinone** at the monoamine synapse.

Experimental Workflow for Synthesis



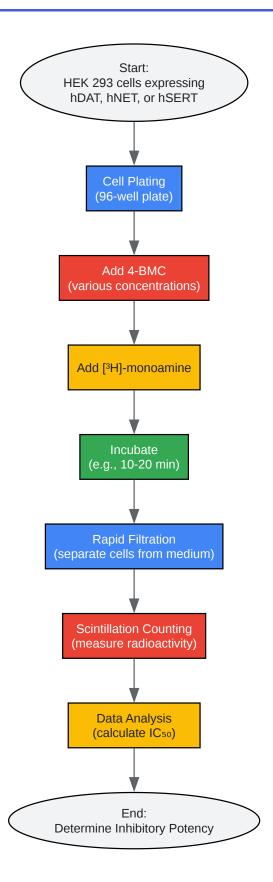


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Caption: General workflow for the synthesis of 4-Bromomethcathinone HCl.

Experimental Workflow for Monoamine Uptake Inhibition Assay





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Caption: Workflow for determining the monoamine uptake inhibition potency of 4-BMC.



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